

Commercial Sources and Experimental Protocols for High-Purity (-)-threo-Sphingosine

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Compound of Interest

Compound Name: *Threo-sphingosine, (-)-*

CAS No.: 25695-95-8

Cat. No.: B1663046

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Introduction: The Significance of (-)-threo-Sphingosine in Cellular Signaling

(-)-threo-Sphingosine, a stereoisomer of the more common D-erythro-sphingosine, is a critical bioactive sphingolipid that has garnered significant attention in cellular biology and drug development. While structurally similar to other sphingoid bases, its unique stereochemistry confers distinct biological activities, primarily as an inhibitor of Protein Kinase C (PKC).[1][2]

This inhibition disrupts the canonical signaling cascades mediated by PKC, impacting a wide array of cellular processes including proliferation, differentiation, and apoptosis.[3]

Understanding the precise role of (-)-threo-sphingosine requires access to high-purity reagents and robust protocols to ensure experimental reproducibility and accuracy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity (-)-threo-sphingosine and detailed protocols for its application in a research setting.

Commercial Availability of High-Purity (-)-threo-Sphingosine

The selection of a reliable commercial source for (-)-threo-sphingosine is paramount for the integrity of experimental outcomes. Purity, formulation, and proper characterization are critical factors to consider. Below is a comparative table of reputable suppliers offering high-purity (-)-threo-sphingosine for research purposes.



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Handling and Storage of (-)-threo-Sphingosine

Proper handling and storage are crucial to maintain the stability and activity of (-)-threo-sphingosine.

- **Storage:** Upon receipt, (-)-threo-sphingosine should be stored at -20°C in a tightly sealed container to prevent degradation.^[1]
- **Handling:** Due to its lipid nature, (-)-threo-sphingosine may be susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially when preparing stock solutions.

Protocols for the Preparation of (-)-threo-Sphingosine Solutions for Cell Culture

The lipophilic nature of sphingolipids necessitates specific solubilization methods for their effective delivery to cells in aqueous culture media. Here, we detail two common and effective protocols.

Protocol 1: Bovine Serum Albumin (BSA) Complexation

This method utilizes fatty acid-free BSA as a carrier to enhance the solubility and delivery of (-)-threo-sphingosine to cells, mimicking its physiological transport.

Materials:

- High-purity (-)-threo-sphingosine
- Ethanol (anhydrous)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS), pH 7.4
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- **Prepare a Stock Solution:** Dissolve the crystalline (-)-threo-sphingosine in ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL). Purge the vial with an inert gas before sealing to minimize oxidation.
- **Prepare BSA Solution:** Prepare a sterile solution of fatty acid-free BSA in PBS at a suitable concentration (e.g., 10% w/v).
- **Complex Formation:** a. In a sterile microcentrifuge tube, add the desired amount of the (-)-threo-sphingosine stock solution. b. While vortexing the BSA solution, slowly add the ethanolic sphingosine solution. The final ethanol concentration should be kept low (typically <0.5%) to avoid cytotoxicity. c. Continue vortexing for at least 1 minute to ensure complete complexation.
- **Sterilization and Use:** The resulting sphingosine-BSA complex can be sterile-filtered through a 0.22 μm filter and then added to the cell culture medium to achieve the desired final concentration.

Protocol 2: Solubilization in Ethanol/Dodecane

This method is suitable for direct addition to cell culture media, where the small amount of organic solvent is rapidly diluted.^[4]

Materials:

- High-purity (-)-threo-sphingosine
- Ethanol (anhydrous)
- Dodecane
- Sterile microcentrifuge tubes

Procedure:

- Prepare Solvent Mixture: Prepare a 98:2 (v/v) mixture of ethanol and dodecane.
- Prepare Stock Solution: Dissolve (-)-threo-sphingosine in the ethanol/dodecane mixture to a desired stock concentration (e.g., 1-5 mM).
- Application to Cell Culture: Add the stock solution directly to the cell culture medium, ensuring rapid mixing to prevent precipitation. The final solvent concentration should be kept below 0.5% to minimize toxicity.

Experimental Application: Investigating the Cellular Effects of (-)-threo-Sphingosine

(-)-threo-Sphingosine is a valuable tool for studying PKC-dependent signaling pathways and their role in cellular processes like apoptosis.

Protocol: Induction of Apoptosis in Cultured Cells

This protocol outlines a general procedure for treating cultured cells with (-)-threo-sphingosine to induce and subsequently analyze apoptosis.

Materials:

- Cultured cells (e.g., Jurkat, U937, or other cancer cell lines)
- Complete cell culture medium
- (-)-threo-Sphingosine solution (prepared as described above)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer
- Phosphate Buffered Saline (PBS)

Procedure:

- **Cell Seeding:** Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for optimal growth during the experiment.
- **Cell Treatment:** Once the cells have adhered (for adherent cells) or are in the logarithmic growth phase (for suspension cells), treat them with varying concentrations of (-)-threo-sphingosine (a typical starting range is 1-20 μM). Include a vehicle control (e.g., BSA-PBS or ethanol/dodecane in medium).
- **Incubation:** Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
- **Apoptosis Analysis:** a. Harvest the cells (including any floating cells for adherent cultures). b. Wash the cells with cold PBS. c. Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. d. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Expected Outcome: Treatment with (-)-threo-sphingosine is expected to induce a dose- and time-dependent increase in the percentage of apoptotic cells.[5]

Mechanism of Action: (-)-threo-Sphingosine as a PKC Inhibitor

The primary mechanism by which (-)-threo-sphingosine exerts its cellular effects is through the inhibition of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play a central role in signal transduction, regulating a multitude of cellular processes.

Signaling Pathway Overview



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As depicted in Figure 1, extracellular signals typically activate receptors that lead to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is a crucial activator of conventional and novel PKC isoforms. By inhibiting PKC, (-)-threo-sphingosine blocks the phosphorylation of downstream substrates, thereby disrupting signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can ultimately lead to apoptosis.[5]

Differential Effects on Sphingolipid Metabolism

An important characteristic of (-)-threo-sphingosine is its differential effect on sphingolipid metabolism compared to its D-erythro counterpart. Notably, L-threo-sphingosine does not inhibit serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide biosynthesis.[1] This is in contrast to D-erythro-sphingosine, which can downregulate SPT activity. This distinction is critical for interpreting experimental results, as it suggests that the observed effects of (-)-threo-sphingosine are more likely due to its direct action on targets like PKC rather than indirect effects on ceramide levels.

Experimental Workflow: From Reagent to Result

The following diagram outlines a typical experimental workflow for investigating the effects of (-)-threo-sphingosine.



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Conclusion

(-)-threo-Sphingosine is a potent and specific tool for dissecting the complex roles of PKC and sphingolipid signaling in cellular function. By utilizing high-purity reagents from reputable commercial sources and adhering to robust experimental protocols, researchers can confidently investigate the intricate mechanisms governed by this unique bioactive lipid. The information and protocols provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to explore the therapeutic and biological potential of (-)-threo-sphingosine.

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